molecular formula C14H16N2O2S B1580896 2-Amino-N-ethylbenzenesulfonanilide CAS No. 81-10-7

2-Amino-N-ethylbenzenesulfonanilide

Cat. No. B1580896
CAS RN: 81-10-7
M. Wt: 276.36 g/mol
InChI Key: OXZNTECZWGFYMM-UHFFFAOYSA-N
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Description

2-Amino-N-ethylbenzenesulfonanilide is a chemical compound with the formula C14H16N2O2S . It has a molecular weight of 276.354 .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Amino-N-ethylbenzenesulfonanilide is InChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3 . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-N-ethylbenzenesulfonanilide is 276.354 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Antitumor Applications

Research has shown that compounds from sulfonamide-focused libraries, including variants of benzenesulfonamide, exhibit promising antitumor properties. For instance, studies have identified potent cell cycle inhibitors within these compounds, some of which have progressed to clinical trials due to their preliminary clinical activities in phase I settings. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have demonstrated effectiveness in disrupting tubulin polymerization and causing a decrease in the S phase fraction in cancer cell lines, respectively (Owa et al., 2002).

Applications in Automated Amino Acid Chromatography

2,4,6-Trinitrobenzenesulfonic acid (TNBS), a related compound, has been investigated for its application in automated amino acid chromatography. TNBS was found to be a simpler and more sensitive reagent than ninhydrin, reacting rapidly at room temperature, which eliminates the need for a heating bath. However, it showed lower sensitivity to the imino acid proline compared to other amino acids (Brown, 1968).

Role in Gene Expression and Structural Analysis

Sulfonamides, including derivatives of aminobenzenesulfonamides, have been used to study the relationship between structure and gene expression. High-density oligonucleotide microarray analysis has been utilized to characterize classes of antitumor sulfonamides based on gene expression changes, shedding light on the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Inhibitory Effects on Enzymes

Some sulfonamides have been studied for their inhibitory effects on human serum enzymes such as Paraoxonase-1 (PON1), which plays a crucial role in hydrolyzing organophosphates and preventing atherosclerosis. Research into these interactions is vital for understanding the pharmacological implications of such compounds (Alım et al., 2017).

Synthesis and Chemical Applications

Sulfonamides, including aminobenzenesulfonamides, have been employed in the synthesis of novel compounds. For instance, a study describes the synthesis of novel amino acid carbohydrate hybrids using Mitsunobu glycosylation of nitrobenzenesulfonamides, demonstrating the versatility of sulfonamides in organic synthesis (Turner et al., 2001).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-amino-N-ethyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZNTECZWGFYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058839
Record name Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-
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Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-ethylbenzenesulfonanilide

CAS RN

81-10-7
Record name 2-Amino-N-ethyl-N-phenylbenzenesulfonamide
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Record name 2-Amino-N-ethylbenzenesulfonanilide
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Record name 2-Amino-N-ethylbenzenesulfonanilide
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Record name Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-
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Record name 2-amino-N-ethylbenzenesulphonanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CT Helmes, CC Sigman, MK Doeltz… - … Science & Health …, 1983 - Taylor & Francis
The class of aryl sulfonamides was studied in order to nominate chemicals to the Chemical Selection Working Group as candidates for carcinogenesis bioassay. After application of …
Number of citations: 3 www.tandfonline.com
M Zurkow - 2016 - library.oapen.org
More&More is an art and research project that explores the language and mechanics of global trade, container shipping, and the exchange of goods. It questions a mercantile structure …
Number of citations: 1 library.oapen.org

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